molecular formula C6H7Cl3N2 B8117294 (2,6-Dichloropyridin-3-yl)methanamine hydrochloride

(2,6-Dichloropyridin-3-yl)methanamine hydrochloride

Cat. No.: B8117294
M. Wt: 213.5 g/mol
InChI Key: GSEAWRSXGORGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dichloropyridin-3-yl)methanamine hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chlorine atoms attached to a pyridine ring, along with a methanamine group, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,6-dichloropyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of (2,6-Dichloropyridin-3-yl)methanamine hydrochloride may involve large-scale chlorination processes using chlorine gas and pyridine derivatives. The subsequent introduction of the methanamine group can be achieved through catalytic hydrogenation or reductive amination techniques, ensuring efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hypervalent iodine, TEMPO, and other mild oxidizing agents.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Major Products Formed

    Oxidation: Aldehydes, ketones, and imines.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (2,6-Dichloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dichloropyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

(2,6-dichloropyridin-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEAWRSXGORGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CN)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.